molecular formula C31H25ClF3N5O3 B611320 TGR-1202 hydrochloride CAS No. 1532533-78-0

TGR-1202 hydrochloride

Katalognummer B611320
CAS-Nummer: 1532533-78-0
Molekulargewicht: 608.01
InChI-Schlüssel: QGVUVMVWYWMZIR-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TGR-1202 hydrochloride, also known as Umbralisib hydrochloride, is an orally active, potent, and selective dual PI3Kδ and casein kinase-1-ε (CK1ε) inhibitor . It has an EC50 of 22.2 nM and 6.0 μM for PI3Kδ and CK1ε, respectively . It exhibits unique immunomodulatory effects on chronic lymphocytic leukemia (CLL) T cells .


Molecular Structure Analysis

The molecular formula of TGR-1202 hydrochloride is C31H25ClF3N5O3. It has a molecular weight of 608.01 .

Wissenschaftliche Forschungsanwendungen

1. Tumor Growth Rate as a Clinical Endpoint TGR-1202 hydrochloride's applications in the realm of oncology are notable, especially in the context of tumor growth rate (TGR). TGR serves as a dynamic and quantitative measure for evaluating tumor response, particularly in patients with metastatic renal cell carcinoma (mRCC). It's an alternative clinical endpoint that correlates significantly with progression-free survival and overall survival. Moreover, TGR may serve as a valuable endpoint in clinical trials assessing new molecularly targeted therapies. The incorporation of TGR in assessing individual patients undergoing targeted therapies could assist clinicians in determining the effectiveness of a treatment and making timely decisions regarding the continuation of therapy beyond RECIST progression (Milella, 2016).

2. Potential in Hyperprogressive Disease Management In the field of hepatocellular carcinoma, the administration of PD-1 inhibitors like nivolumab has been associated with hyperprogressive disease (HPD), a phenomenon characterized by an accelerated tumor growth rate. The occurrence of HPD during PD-1 blockade, including treatments involving TGR-1202 hydrochloride, is a critical concern. Understanding the predictive factors and incidence of HPD in advanced hepatocellular carcinoma patients treated with PD-1 inhibitors is vital for optimizing patient outcomes. Studies indicate that a significant fraction of patients might experience rapid tumor growth induced by PD-1 inhibitors, emphasizing the need for careful patient selection and early identification of HPD (Kim et al., 2020).

3. Exploration in Genetic Toxicity Assessment TGR-1202 hydrochloride's potential extends into the domain of genetic toxicity assessment. Transgenic rodent (TGR) assays, which involve the enumeration of mutations in chromosomally-integrated targets contained in shuttle vectors, are crucial in chemical safety evaluations. In vitro transgene mutagenicity assays, which are based on cells derived from TGRs or cells transfected with transgenic shuttle vectors, offer promising tools for the safety evaluation of new and existing substances. These assays present a pragmatic approach for detecting different types of genetic damage, complementing in vivo TGR endpoints. However, challenges like the need for validation and consistency in protocols persist. Further validation of these assays could position them as valuable tools to augment or replace existing in vitro mammalian cell mutagenicity assays (White et al., 2019).

Safety And Hazards

TGR-1202 hydrochloride has been evaluated for safety in patients with CLL and B-cell lymphoma . The most common adverse events were nausea, diarrhea, and fatigue . Notably, the incidence of hepatotoxicity and colitis appears significantly less than that reported with other agents in this class .

Zukünftige Richtungen

TGR-1202 hydrochloride has demonstrated activity in patients with relapsed and refractory hematologic malignancies . It has a favorable safety and tolerability profile compared to other PI3Kδ inhibitors . Clinical studies in various hematological malignancies are underway in multiple countries .

Eigenschaften

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUVMVWYWMZIR-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TGR-1202 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TGR-1202 hydrochloride
Reactant of Route 2
Reactant of Route 2
TGR-1202 hydrochloride
Reactant of Route 3
Reactant of Route 3
TGR-1202 hydrochloride
Reactant of Route 4
Reactant of Route 4
TGR-1202 hydrochloride
Reactant of Route 5
TGR-1202 hydrochloride
Reactant of Route 6
Reactant of Route 6
TGR-1202 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.